4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine is a chemical compound with the molecular formula C12H17NOS It is characterized by the presence of cyclopropoxy, isopropoxy, and methylthio groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative followed by the introduction of isopropoxy and methylthio groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-2-isopropyl-3-(methylthio)pyridine: Similar structure with slight variations in the substituents.
3-Cyclopropoxy-4-isopropoxy-2-(methylthio)pyridine: Another isomer with different positioning of the functional groups.
Uniqueness
4-Cyclopropoxy-3-isopropoxy-2-(methylthio)pyridine is unique due to its specific arrangement of cyclopropoxy, isopropoxy, and methylthio groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methylsulfanyl-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C12H17NO2S/c1-8(2)14-11-10(15-9-4-5-9)6-7-13-12(11)16-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
CSDQGYJRQPNRPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CN=C1SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.